2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol
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Overview
Description
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol is a complex organic compound characterized by the presence of a cyclobutanol ring and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Attachment of the Oxazole to the Cyclobutanol: This step involves the nucleophilic substitution reaction where the oxazole moiety is attached to the cyclobutanol ring through a methylamine linker. The reaction conditions often include the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the oxazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Electrophiles like bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Formation of a cyclobutanone derivative.
Reduction: Formation of an oxazoline derivative.
Substitution: Formation of brominated oxazole derivatives.
Scientific Research Applications
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanol moiety can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol is unique due to the presence of both a cyclobutanol ring and an oxazole moiety, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed in simpler analogs.
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methylamino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-4-7(11-13-6)5-10-8-2-3-9(8)12/h4,8-10,12H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYWNQITGYWUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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